molecular formula C8H16Cl2Rh2-2 B576876 Chlorobis(ethylene)rhodium(I) Dimer CAS No. 12081-16-2

Chlorobis(ethylene)rhodium(I) Dimer

Cat. No.: B576876
CAS No.: 12081-16-2
M. Wt: 388.927
InChI Key: QPOCZCJMFQWGSP-UHFFFAOYSA-L
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Description

Chlorobis(ethylene)rhodium(I) dimer is an organorhodium compound with the chemical formula Rh₂Cl₂(C₂H₄)₄. It is a red-orange solid that is soluble in nonpolar organic solvents. The molecule consists of two bridging chloride ligands and four ethylene ligands. This compound is notable for its use in homogeneous catalysis and its ability to form various complexes with other ligands .

Mechanism of Action

Target of Action

Chlorobis(ethylene)rhodium(I) Dimer, also known as ethene;rhodium;dichloride, is a precious metal catalyst . It primarily targets ethylene, a simple alkene, and acts as a catalyst in various chemical reactions .

Mode of Action

The compound interacts with its target, ethylene, by catalyzing its dimerization to 1-butene . This interaction results in the formation of a new compound, 1-butene, which is a higher alkene.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dimerization of ethylene to 1-butene . The downstream effects of this pathway include the production of higher alkenes, which can be used in various industrial applications.

Result of Action

The molecular effect of the compound’s action is the transformation of ethylene into 1-butene . On a cellular level, this can lead to changes in the composition of the cellular environment, depending on the specific context of the reaction.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is air sensitive and should be stored at -20°C . Moreover, it is soluble in nonpolar organic solvents, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobis(ethylene)rhodium(I) dimer is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature. During this process, rhodium(III) is reduced with the oxidation of ethylene to acetaldehyde: [ 2 \text{RhCl}_3(\text{H}_2\text{O})_3 + 6 \text{C}_2\text{H}_4 \rightarrow \text{Rh}_2\text{Cl}_2(\text{C}_2\text{H}_4)_4 + 2 \text{CH}_3\text{CHO} + 4 \text{HCl} + 4 \text{H}_2\text{O} ] Reflecting the lability of its ligands, the complex does not tolerate recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Chlorobis(ethylene)rhodium(I) dimer undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorobis(ethylene)rhodium(I) dimer is used extensively in scientific research due to its catalytic properties. Some of its applications include:

Comparison with Similar Compounds

Chlorobis(ethylene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:

  • Di-μ-chlorotetrakis(ethylene)dirhodium(I)
  • Di-μ-chlorotetracarbonyldirhodium(I)
  • 2,4-Pentanedionatobis(ethylene)rhodium(I)

Uniqueness: this compound is unique due to its specific ligand arrangement and its high reactivity in forming various catalytic complexes. Its ability to catalyze the dimerization of ethylene to 1-butene and its use as a precursor to other rhodium catalysts highlight its versatility and importance in both research and industrial applications .

Properties

IUPAC Name

ethene;rhodium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOCZCJMFQWGSP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2Rh2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12081-16-2
Record name Di-μ-chlorotetrakis(η2-ethylene)dirhodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tetrakis(ethylene)dichlorodirhodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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